molecular formula C7H8BrN B1274160 3-Bromo-5-methylaniline CAS No. 74586-53-1

3-Bromo-5-methylaniline

Cat. No.: B1274160
CAS No.: 74586-53-1
M. Wt: 186.05 g/mol
InChI Key: YIZRPAWCIFTHNA-UHFFFAOYSA-N
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Description

3-Bromo-5-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methyl group at the fifth position. This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 3-bromo-5-methylbenzene to form 3-bromo-5-methyl-2-nitrobenzene, followed by reduction of the nitro group to an amine . Another method involves the direct bromination of 5-methylaniline under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient conversion .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-bromo-5-methylaniline depends on its specific applicationThe bromine atom and the amine group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-methylaniline is unique due to the presence of both a bromine atom and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications .

Biological Activity

3-Bromo-5-methylaniline (C₇H₈BrN) is an aromatic amine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. This article explores its biological activity, applications, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₇H₈BrN
Molecular Weight186.05 g/mol
CAS Number74586-53-1
Boiling Point257 °C
SolubilitySlightly soluble in water
Flash Point109.3 °C

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the development of drugs targeting neurological disorders and other therapeutic areas. Its derivatives have shown potential as:

  • g-secretase inhibitors , which are significant in Alzheimer's disease treatment.
  • Antagonists of human vanilloid receptor , contributing to pain management strategies .

Toxicological Profile

The compound exhibits harmful effects upon exposure. It is classified as harmful if swallowed, inhaled, or upon skin contact, causing irritation and respiratory issues . Understanding its toxicological profile is essential for safe handling in laboratory settings.

Research Findings

Recent studies have highlighted the compound's role in identifying unknown pharmaceutical impurities, which is vital for ensuring drug safety and efficacy during development .

Case Study: Impurity Identification

A study focused on the rapid identification of impurities in related compounds demonstrated the utility of this compound as a reference standard for analytical methods like LC-SPENMR (Liquid Chromatography-Single Particle Electrospray NMR). This method allows for precise impurity profiling, which is critical for regulatory compliance .

Material Science

This compound has applications in material science, particularly in the formulation of advanced materials. It contributes to the development of:

  • Organic semiconductors : Enhancing performance in electronic devices such as OLEDs (Organic Light Emitting Diodes).
  • Specialized dyes and colorants : Used extensively in textiles and coatings due to its vibrant color properties .

Analytical Chemistry

The compound is employed in analytical chemistry for detecting and quantifying other chemicals, making it valuable in quality control processes across various industries .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Bromo-5-methylaniline, and how are they experimentally determined?

  • Answer: The molecular formula is C₇H₈BrN (MW: 186.04 g/mol), with a CAS RN of 74586-53-1 . Purity (>93.0%) is typically assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, as noted in reagent catalogs . Melting points (mp) and boiling points (bp) are determined using differential scanning calorimetry (DSC) or capillary methods. Discrepancies in reported mp/bp values (e.g., absence in some sources) require validation through replicate measurements under controlled conditions .

Q. What synthetic routes are available for this compound, and how does regioselectivity impact yield?

  • Answer: A common approach involves bromination of 5-methylaniline using electrophilic brominating agents (e.g., Br₂ in acetic acid or N-bromosuccinimide). Regioselectivity at the meta position is influenced by the directing effects of the methyl and amine groups. Reaction conditions (temperature, solvent polarity) must be optimized to minimize di-/tri-brominated byproducts . For example, acetanilide protection prior to bromination (followed by deprotection) may improve selectivity, as seen in analogous p-bromoaniline syntheses .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidative degradation. Use PPE (N95 masks, gloves, eyeshields) due to its WGK 3 hazard rating (water hazard). Spills require neutralization with activated carbon and disposal per EPA/OSHA guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying reactive sites. The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the methyl group’s steric effects may influence coupling efficiency with aryl boronic acids . Experimental validation via NMR (¹H/¹³C) and X-ray crystallography (using SHELXL for refinement ) is critical to confirm predicted geometries.

Q. What analytical strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Answer: Discrepancies in ¹H NMR (e.g., aromatic proton shifts) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) can clarify assignments. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy . For purity disputes, orthogonal methods (GC-MS, HPLC-UV/ELSD) are recommended .

Q. How does the electronic structure of this compound influence its application in photoactive materials?

  • Answer: The electron-withdrawing bromine and electron-donating methyl groups create a push-pull system, enabling charge-transfer transitions. UV-Vis spectroscopy (200–400 nm range) and cyclic voltammetry can characterize HOMO-LUMO gaps. Applications in organic semiconductors require tuning via substituent modification (e.g., adding nitro or methoxy groups) .

Q. Data Contradictions and Resolution

Q. Why do some sources report conflicting melting points for this compound?

  • Answer: Variations may stem from polymorphic forms or impurities. For example, Kanto Reagents lists no mp , while other catalogs omit it entirely . Researchers should perform DSC at controlled heating rates (e.g., 5°C/min) and compare against certified reference materials. Purity ≥95% (via GC/HPLC) is essential for reliable data .

Q. Methodological Recommendations

Q. What protocols optimize the use of this compound in multi-step syntheses (e.g., pharmaceuticals)?

  • Answer: For Suzuki couplings:

  • Use Pd(PPh₃)₄ (1–5 mol%) in THF/H₂O with K₂CO₃ (2 eq) at 80°C.
  • Monitor reaction progress via TLC (hexane:EtOAc 4:1).
  • Purify via flash chromatography (silica gel, gradient elution) .
    • For amine protection: Boc anhydride in CH₂Cl₂ with DMAP (cat.) at 0°C, followed by deprotection with TFA .

Q. Safety and Compliance

Q. What are the environmental and health risks of this compound, and how can they be mitigated?

  • Answer: Classified as WGK 3 (high water hazard), it requires containment to prevent aquatic exposure. Toxicity studies (e.g., Ames test) suggest mutagenic potential; handle in fume hoods with HEPA filtration. Waste must be treated with oxidizing agents (e.g., KMnO₄) before disposal .

Properties

IUPAC Name

3-bromo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZRPAWCIFTHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996094
Record name 3-Bromo-5-methylaniline
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Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74586-53-1
Record name 3-Bromo-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74586-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methylaniline
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Record name 3-Bromo-5-methylaniline
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Record name 3-bromo-5-methylaniline
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Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-nitrotoluene (21 g, prepared by the method of R. B. Carlin and G. E. Foltz, J. Amer. Chem. Soc., 1956, 78, 1992) in ethanol (250 ml) containing acetic acid (40.8 g) and iron powder (19.0 g) was refluxed with stirring for 3 h. Additional iron powder (9.5 g) was added, and the reaction mixture refluxed a further 3 h, cooled, and added to excess water. The mixture was filtered and the aqueous filtrate extracted with diethyl ether. The organic layer was extracted with 1N hydrochloric acid, the acid extracts basified with sodium hydroxide and the mixture extracted with diethyl ether. The organic extract was dried and evaporated to give 3-bromo-5-methylaniline (15.6 g) which without further purification was dissolved in methanol (200 ml) containing dimethyl acetylene dicarboxylate (11.37 g). The solution was refluxed for 16 hr, evaporated to dryness, and the residue taken up in ether and washed with dilute hydrochloric acid. Evaporation of the ether gave the intermediate enamine (26.1 g) which was added dropwise to stirring diphenyl ether (250 ml) at 250° C. After 15 minutes, the mixture was allowed to cool to room temperature, the crystalline product collected and recrystallised from acetic acid to give a mixture of the 5,7-regioisomers (23 g). This mixture (5 g) was separated by chromatography on silica gel, eluting with dichloromethane/methanol (94:6) to give methyl 7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.50 g), mp 270°-271° C., a (360 MHz, DMSO-d6) 2.75 (3H, s, CH3), 3.95 (3H, s, OCH3), 6.51 (1H, s, 3-H), 7.24 (1H, d, 6-H) and 7.99 (1H, d, 8-H) (NOE to 6-H only on irradiation of 5-CH3 confirms regiochemistry); and methyl 5-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.18 g), mp 258°-9° C., δ (360 MHz, DMSO-d6) 2.37 (3H, s, CH3), 3.95 (3H, s, OCH3) 6.58 (1H, s, 2-H), 7.41 (1H, d, 6-H) and 7.72 (1H, d, 8-H) (NOE to both 6-H and 8-H on irradiation of 7-CH3 confirms regiochemistry).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

In 2 L flask outfitted with condenser and stir bar was added 1-bromo-3-methyl-5-nitrobenzene (50.0 g, 231 mmol), ethanol (967 mL), and saturated aqueous NH4Cl (141 mL). The system was evacuated and flushed with N2(g) and then iron (38.8 g, 694 mmol) was added before heating the reaction to reflux for 2 days. The reaction was cooled to room temperature and CELITE (15 g) was added to the flask. This was then filtered through CELITE, washing the cake with ethanol (500 mL) and ethyl acetate (500 mL). The filtrate was concentrated and the solvent was removed. The residue was diluted with ethyl acetate (500 mL) and water (500 mL). After cutting the layers, the organic was washed with saturated aqueous NaHCO3 (400 mL) and then brine (400 mL), before drying over sodium sulfate and concentrating. MTBE (˜500 mL) was added to the resultant residue and HCl in dioxane (4 M, 57.9 mL, 231 mmol) was added dropwise at RT over 30 min. The resultant precipitate was collected by filtration. This creme colored solid was placed in a beaker and was dissolved in ethyl acetate and partitioned with saturated aqueous NaHCO3 and then 10% NH4OH (aq). The organic was cut and dried over sodium sulfate before concentrating to dryness. 3-Bromo-5-methylaniline was isolated as a brown oil. MS APCI calc'd for C7H9BrN [M+H]+ 186. found 186/188.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methylaniline
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Reactant of Route 6
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